Tubulysin I
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Overview
Description
Tubulysin I is a member of the tubulysin family, which are antimitotic tetrapeptides isolated from myxobacteria. These compounds have garnered significant interest due to their potent antiproliferative activity against human cancer cells, including drug-resistant cells . This compound, like other tubulysins, inhibits tubulin polymerization, making it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tubulysin I involves multiple steps, including the formation of NmethylDpipecolinic acid, L isoleucine, and tubuvaline, which are key components of the molecule . The synthetic routes often require precise control of reaction conditions to ensure the correct stereochemistry and yield of the final product .
Industrial Production Methods: Industrial production of this compound is challenging due to the complexity of its structure and the need for high purity. Advances in metabolic engineering and synthetic biology have enabled the production of this compound through engineered myxobacteria, which can produce the compound in larger quantities .
Chemical Reactions Analysis
Types of Reactions: Tubulysin I undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures and pH to ensure the desired outcome .
Major Products: The major products formed from the reactions of this compound include its oxidized and reduced forms, as well as various substituted derivatives . These products are valuable for studying the structure-activity relationships and for developing new therapeutic agents .
Scientific Research Applications
Tubulysin I has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used to study the mechanisms of tubulin polymerization inhibition and to develop new synthetic methods . In biology, this compound is used to investigate the cellular processes involved in cancer cell proliferation and apoptosis . In medicine, it is being explored as a potential anticancer agent, particularly for drug-resistant cancers . In industry, this compound is used in the development of antibody-drug conjugates for targeted cancer therapy .
Mechanism of Action
Tubulysin I exerts its effects by inhibiting the polymerization of tubulin, a key protein involved in the formation of microtubules . This inhibition disrupts the microtubule network, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets of this compound include the vinca binding site of tubulin, which is critical for its antimitotic activity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to tubulysin I include other members of the tubulysin family, such as tubulysin A, B, C, D, E, F, G, and H . Other natural products that bind to the peptide site include dolastatin 10, hemiasterlin, cryptophycins, and phomopsin A .
Uniqueness: This compound is unique due to its exceptionally potent antiproliferative activity and its ability to overcome drug resistance in cancer cells . Its distinct structure and mechanism of action make it a valuable compound for developing new anticancer therapies .
Properties
Molecular Formula |
C40H59N5O10S |
---|---|
Molecular Weight |
802.0 g/mol |
IUPAC Name |
(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[acetyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoic acid |
InChI |
InChI=1S/C40H59N5O10S/c1-9-24(4)35(43-37(50)32-12-10-11-17-44(32)8)39(51)45(22-54-26(6)46)33(23(2)3)20-34(55-27(7)47)38-42-31(21-56-38)36(49)41-29(18-25(5)40(52)53)19-28-13-15-30(48)16-14-28/h13-16,21,23-25,29,32-35,48H,9-12,17-20,22H2,1-8H3,(H,41,49)(H,43,50)(H,52,53)/t24-,25-,29+,32+,33+,34+,35-/m0/s1 |
InChI Key |
ADNHOQYEDVQAGD-XYFJCUIBSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N(COC(=O)C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C |
Canonical SMILES |
CCC(C)C(C(=O)N(COC(=O)C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C |
Origin of Product |
United States |
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